molecular formula C12H16N2O2 B1418327 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1171346-38-5

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B1418327
M. Wt: 220.27 g/mol
InChI Key: RFUHAIQHQOAYMF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction, such as temperature and pressure.



Molecular Structure Analysis

Techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Antidepressant Effects

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine has been studied for its potential antidepressant effects. Dhir and Kulkarni (2011) explored its effect on the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in mouse models. They found that this compound showed antidepressant-like effects, which were influenced by the modulation of this pathway (Dhir & Kulkarni, 2011). Another study by Dhir et al. (2011) evaluated its impact on neurotransmitter levels in the brain, noting its potential in treating major depression (Dhir, Malik, Kessar, Singh, & Kulkarni, 2011).

Neuroprotective Properties

Research by Kotake et al. (2005) investigated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, on cultured rat mesencephalic neurons. This study suggests the compound's potential in protecting dopaminergic neurons, which could be relevant for conditions like Parkinson's disease (Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005).

Behavioral and Pharmacological Effects

Nakagawa et al. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids and found they affected the behavior of mice, suggesting a potential physiological role. The compounds were detected in the brain after administration, indicating their ability to cross the blood-brain barrier (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

Synthesis and Chemical Properties

Ueda et al. (2010) discussed an efficient synthesis of tetrahydroquinolines, which could include derivatives like 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine. This synthesis is important for exploring the pharmaceutical potential of these compounds (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-8-12(15)14-6-2-3-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHAIQHQOAYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

CAS RN

1171346-38-5
Record name 1-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methoxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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